

Cy5.5 Fluorophore: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Cy5.5

Cat. No.: B560562

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This in-depth technical guide provides core spectral and application information for the **Cy5.5** fluorophore, tailored for researchers, scientists, and professionals in drug development.

Core Spectral Properties

Cyanine5.5 (**Cy5.5**) is a far-red/near-infrared (NIR) fluorescent dye known for its high molar extinction coefficient and good quantum yield, making it a popular choice for a variety of applications, particularly in vivo imaging.^{[1][2]} Its emission in the NIR window minimizes interference from tissue autofluorescence, allowing for deeper tissue penetration and improved signal-to-noise ratios.^[1]

The spectral properties of **Cy5.5** can vary slightly depending on the supplier and the conjugation state. Below is a summary of key quantitative data from various sources.

Spectral Property	Value	Source
Excitation Maximum (λ_{ex})	675 nm	Cell Signaling Technology[3]
678 nm	FluoroFinder[4]	
~675 nm	MCE[2]	
Emission Maximum (λ_{em})	694 nm	Cell Signaling Technology[3]
695 nm	FluoroFinder[4]	
~693 nm	APExBIO[5]	
Molar Extinction Coefficient (ϵ)	250,000 $\text{cm}^{-1}\text{M}^{-1}$	Eurofins Genomics[6]
Quantum Yield (Φ)	0.23	Cell Signaling Technology[3]
0.22	MICAD[7]	

Experimental Protocols

Detailed methodologies are crucial for the successful application of **Cy5.5** in research. Below are protocols for common experimental procedures involving this fluorophore.

Antibody Labeling with Cy5.5 NHS Ester

This protocol outlines the steps for conjugating **Cy5.5** N-hydroxysuccinimide (NHS) ester to an antibody.[8] The NHS ester reacts with primary amines on the antibody to form a stable amide bond.[8]

Materials:

- Purified antibody (1-10 mg/mL in amine-free buffer, e.g., PBS)
- Cy5.5** NHS ester
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer (1 M Sodium Bicarbonate, pH 8.5-9.5)

- Quenching Reagent (1 M Tris-HCl, pH 8.0)
- Purification column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
- Microcentrifuge tubes

Procedure:

- Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, dialyze the antibody against PBS.
- Dye Preparation: Dissolve the **Cy5.5** NHS ester in DMSO or DMF to create a stock solution (e.g., 10 mg/mL). This should be done immediately before use.[\[5\]](#)
- Reaction Setup:
 - Adjust the pH of the antibody solution to 8.0-9.0 by adding 1/10th volume of the reaction buffer.[\[8\]](#)
 - Calculate the required volume of the **Cy5.5** stock solution to achieve a desired molar ratio of dye to antibody (a common starting point is 10:1 to 20:1).[\[8\]](#)
- Labeling Reaction: Add the calculated volume of the **Cy5.5** stock solution to the pH-adjusted antibody solution. Mix gently and incubate for 1-2 hours at room temperature, protected from light.
- Quenching: Add the quenching reagent to stop the reaction. Incubate for 15-30 minutes.
- Purification: Separate the labeled antibody from the unreacted dye using a desalting column according to the manufacturer's instructions.
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and the absorbance maximum of **Cy5.5** (around 675 nm). An optimal DOL is typically between 2 and 7.[\[8\]](#)

In Vivo Imaging with Cy5.5-Labeled Probes in a Mouse Model

This protocol provides a general workflow for in vivo fluorescence imaging in a mouse model using a **Cy5.5**-labeled targeting agent (e.g., antibody or peptide).[9][10]

Materials:

- Mice (specific strain and disease model as required)
- **Cy5.5**-labeled probe
- Sterile PBS or other appropriate vehicle
- Anesthesia (e.g., isoflurane)
- In vivo imaging system with appropriate filters for **Cy5.5** (e.g., excitation ~640 nm, emission ~680 nm)[9]
- Surgical and dissection tools (for ex vivo analysis)

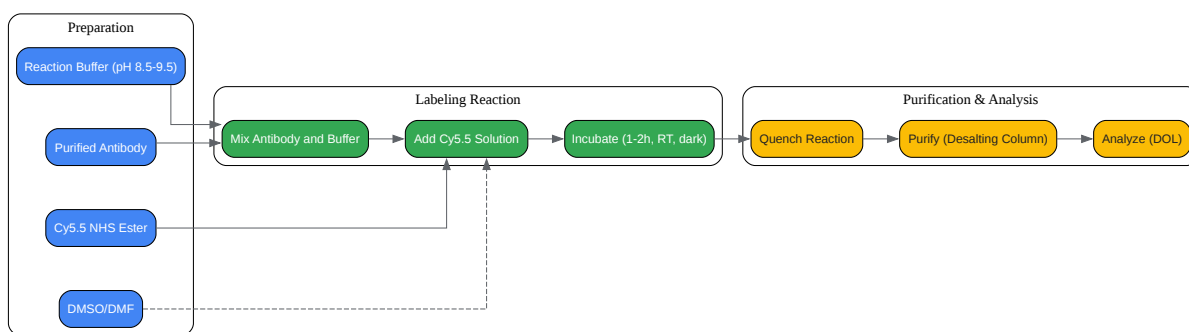
Procedure:

- Animal Preparation:
 - To reduce autofluorescence, it is recommended to feed the mice a low-fluorescence or chlorophyll-free diet for at least one week prior to imaging.[9]
 - Anesthetize the mouse using an induction chamber with 2-3% isoflurane and maintain anesthesia with 1-2% isoflurane via a nose cone in the imaging chamber.[9]
- Probe Administration:
 - Dilute the **Cy5.5**-labeled probe to the desired concentration in a sterile vehicle.
 - Inject the probe intravenously (i.v.) via the tail vein. The typical injection volume is 100-200 μL . [9]
- Image Acquisition:
 - Acquire a baseline image before injecting the probe to assess autofluorescence.[9]

- Image the mice at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window for target accumulation and clearance from non-target tissues.[\[9\]](#)
- Ex Vivo Organ Analysis (Optional):
 - At the final time point, euthanize the mouse.
 - Perfuse the animal with saline to remove blood from the organs.[\[9\]](#)
 - Dissect the major organs and the tumor (if applicable).
 - Arrange the organs in the imaging chamber and acquire a fluorescence image to quantify the biodistribution of the probe.[\[9\]](#)
- Data Quantification:
 - Draw regions of interest (ROIs) around the target tissue (e.g., tumor) and other organs in both the in vivo and ex vivo images.
 - Measure the average fluorescence intensity within each ROI.
 - Calculate metrics such as the tumor-to-background ratio to assess targeting specificity.

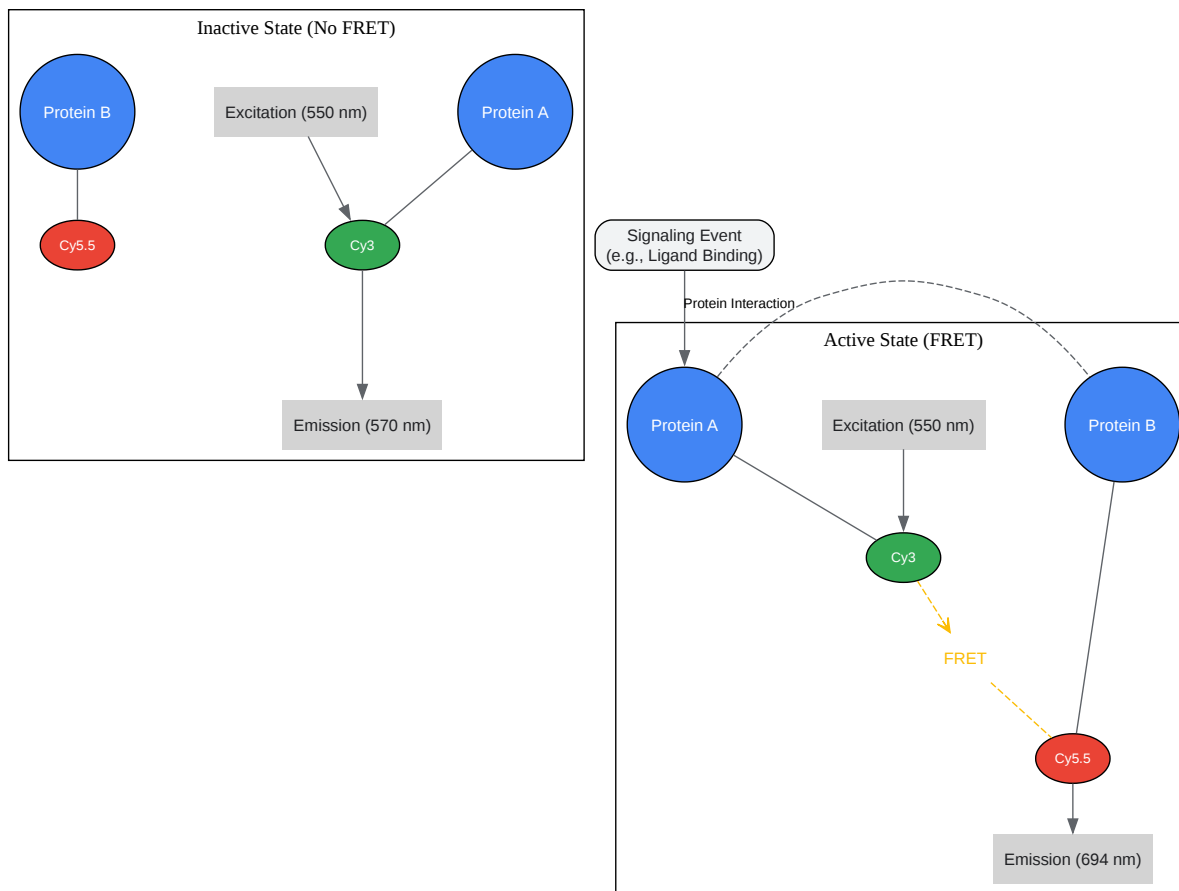
Visualizations

The following diagrams illustrate a typical experimental workflow and a signaling application of the **Cy5.5** fluorophore.



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Workflow for labeling an antibody with **Cy5.5** NHS ester.



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FRET-based detection of protein-protein interaction using a Cy3-Cy5.5 pair.

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